

# Pemigatinib (INCB054828): A Comparative Efficacy Guide for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (R)-INCB054329 |           |
| Cat. No.:            | B608088        | Get Quote |

An Objective Analysis of Pemigatinib's Performance Across Cholangiocarcinoma, Urothelial Carcinoma, and Myeloid/Lymphoid Neoplasms

#### Introduction

Pemigatinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of proteins, has emerged as a significant targeted therapy for cancers harboring FGFR genetic alterations. This guide provides a comprehensive comparison of the efficacy of pemigatinib (also known as INCB054828) across three distinct cancer types: cholangiocarcinoma (CCA), urothelial carcinoma (UC), and myeloid/lymphoid neoplasms (MLNs). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the drug's performance, supported by experimental data from key clinical trials.

It is important to distinguish Pemigatinib (INCB054828), an FGFR inhibitor, from INCB054329, a preclinical Bromodomain and Extra-Terminal (BET) inhibitor. While both were developed by Incyte, their mechanisms of action and clinical development statuses are distinct. This guide focuses exclusively on the clinical data available for Pemigatinib.

## Mechanism of Action: Targeting the FGFR Signaling Pathway



Pemigatinib functions as a kinase inhibitor targeting FGFR1, FGFR2, and FGFR3.[1] In healthy cells, FGFRs play a crucial role in cell proliferation, differentiation, and survival.[2] However, in certain cancers, genetic alterations such as fusions, rearrangements, and amplifications can lead to constitutive activation of FGFR signaling, driving tumor growth.[2][3] Pemigatinib competitively binds to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT. [1][2] This inhibition ultimately leads to decreased tumor cell proliferation and survival.[4]



Click to download full resolution via product page



Figure 1: Pemigatinib's Mechanism of Action in the FGFR Signaling Pathway.

### **Comparative Efficacy Data**

The clinical efficacy of pemigatinib has been evaluated in a series of "FIGHT" clinical trials. The following tables summarize the key efficacy data from these studies across cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms.

### Table 1: Efficacy of Pemigatinib in Cholangiocarcinoma (FIGHT-202 Trial)

Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusion or rearrangement.

| Efficacy Endpoint                      | Patients with FGFR2 Fusion/Rearrangement (n=107)                                                 |
|----------------------------------------|--------------------------------------------------------------------------------------------------|
| Objective Response Rate (ORR)          | 36% (95% CI: 27%-45%)[5]                                                                         |
| Complete Response (CR)                 | 2.8%[5]                                                                                          |
| Partial Response (PR)                  | 33%[6]                                                                                           |
| Disease Control Rate (DCR)             | Not explicitly reported, but stable disease was a best response in 44.7% of an initial cohort[7] |
| Median Duration of Response (DOR)      | 9.1 months (95% CI: 6.0-14.5)[6][8]                                                              |
| Median Progression-Free Survival (PFS) | 7.0 months (95% CI: 6.1-10.5)[9]                                                                 |
| Median Overall Survival (OS)           | 17.5 months (95% CI: 14.4-22.9)[9]                                                               |

CI: Confidence Interval

## Table 2: Efficacy of Pemigatinib in Urothelial Carcinoma (FIGHT-201 Trial)

Previously treated, unresectable or metastatic urothelial carcinoma with FGFR3 mutations or fusions/rearrangements.



| Efficacy Endpoint                         | Cohort A - Continuous<br>Dosing (n=101) | Cohort A - Intermittent<br>Dosing (n=103) |
|-------------------------------------------|-----------------------------------------|-------------------------------------------|
| Objective Response Rate (ORR)             | 17.8% (95% CI: 10.9%-26.7%)<br>[10]     | 23.3% (95% CI: 15.5%-32.7%)<br>[10]       |
| Median Duration of Response (DOR)         | 6.2 months (95% CI: 4.1-8.3)<br>[10]    | 6.2 months (95% CI: 4.6-8.0)<br>[10]      |
| Median Progression-Free<br>Survival (PFS) | 4.0 months (95% CI: 3.5-4.2)<br>[10]    | 4.3 months (95% CI: 3.9-6.1)<br>[10]      |
| Median Overall Survival (OS)              | 6.8 months (95% CI: 5.3-9.1)<br>[10]    | 8.9 months (95% CI: 7.5-15.2)<br>[10]     |

CI: Confidence Interval

## Table 3: Efficacy of Pemigatinib in Myeloid/Lymphoid Neoplasms (FIGHT-203 Trial)

Relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.

| Complete Response (CR) Rate  Chronic Phase in Marrow ± EMD (n=18) 78% (95% CI: 52%-94%)[11]  Blast Phase in Marrow ± EMD (n=4) 50% (2 patients)[11]  EMD Only (n=3) 33% (1 patient)[11]  Complete Cytogenetic Response (CCyR) Rate 79% (95% CI: 59%-92%)[11]  Median Time to CR 104 days (range: 44-435)[11]  Median Duration of CR Not Reached[11] | Efficacy Endpoint                         | Efficacy Evaluable Patients (n=28) |  |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|------------------------------------|--|
| Blast Phase in Marrow ± EMD (n=4) 50% (2 patients)[11]  EMD Only (n=3) 33% (1 patient)[11]  Complete Cytogenetic Response (CCyR) Rate 79% (95% CI: 59%-92%)[11]  Median Time to CR 104 days (range: 44-435)[11]                                                                                                                                     | Complete Response (CR) Rate               |                                    |  |
| EMD Only (n=3)  Complete Cytogenetic Response (CCyR) Rate  79% (95% CI: 59%-92%)[11]  Median Time to CR  104 days (range: 44-435)[11]                                                                                                                                                                                                               | Chronic Phase in Marrow ± EMD (n=18)      | 78% (95% CI: 52%-94%)[11]          |  |
| Complete Cytogenetic Response (CCyR) Rate 79% (95% CI: 59%-92%)[11]  Median Time to CR 104 days (range: 44-435)[11]                                                                                                                                                                                                                                 | Blast Phase in Marrow ± EMD (n=4)         | 50% (2 patients)[11]               |  |
| Median Time to CR 104 days (range: 44-435)[11]                                                                                                                                                                                                                                                                                                      | EMD Only (n=3)                            | 33% (1 patient)[11]                |  |
|                                                                                                                                                                                                                                                                                                                                                     | Complete Cytogenetic Response (CCyR) Rate | 79% (95% CI: 59%-92%)[11]          |  |
| Median Duration of CR Not Reached[11]                                                                                                                                                                                                                                                                                                               | Median Time to CR                         | 104 days (range: 44-435)[11]       |  |
|                                                                                                                                                                                                                                                                                                                                                     | Median Duration of CR                     | Not Reached[11]                    |  |

CI: Confidence Interval; EMD: Extramedullary Disease



### **Experimental Protocols**

The following sections detail the methodologies of the key clinical trials cited in this guide.



Click to download full resolution via product page

**Figure 2:** Generalized Workflow of the Pemigatinib "FIGHT" Clinical Trials.



### FIGHT-202: Cholangiocarcinoma

- Study Design: A multicenter, open-label, single-arm, phase 2 study (NCT02924376).[9]
- Patient Population: Patients aged 18 years or older with previously treated, advanced/metastatic cholangiocarcinoma.[9] Patients were enrolled into one of three cohorts based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), or Cohort C (no FGF/FGFR alterations).[9]
- Intervention: Patients received 13.5 mg of pemigatinib orally once daily for 14 consecutive days, followed by a 7-day break, in 21-day cycles.[5][9] Treatment continued until disease progression or unacceptable toxicity.[9]
- Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A, as assessed by an independent review committee using RECIST v1.1 criteria.
- Secondary Endpoints: Secondary endpoints included ORR in Cohorts B and C, duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.[12]

#### FIGHT-201: Urothelial Carcinoma

- Study Design: An open-label, single-arm, phase 2 multicenter study (NCT02872714).[10][13]
- Patient Population: Patients aged 18 years or older with previously treated, unresectable or metastatic urothelial carcinoma harboring FGFR3 mutations or fusions/rearrangements (Cohort A) or other FGF/FGFR alterations (Cohort B).[10]
- Intervention: Patients in Cohort A received pemigatinib 13.5 mg once daily, either continuously or intermittently (2 weeks on, 1 week off), until disease progression or unacceptable toxicity.[10]
- Primary Endpoint: The primary endpoint was the centrally confirmed objective response rate (ORR) as per RECIST v1.1 in the continuous dosing cohort (A-CD).[10]
- Secondary Endpoints: Secondary endpoints included ORR in the intermittent dosing cohort
  (A-ID) and Cohort B, duration of response (DOR), progression-free survival (PFS), overall
  survival (OS), and safety.[10]



#### FIGHT-203: Myeloid/Lymphoid Neoplasms

- Study Design: A multicenter, open-label, single-arm, phase 2 trial (NCT03011372).[11]
- Patient Population: Adult patients with relapsed or refractory myeloid/lymphoid neoplasms
  with a documented FGFR1 rearrangement.[11] Eligible patients were either not candidates
  for or had relapsed after allogeneic hematopoietic stem cell transplantation (allo-HSCT) or
  other disease-modifying therapies.[11]
- Intervention: Pemigatinib was administered orally at a dose of 13.5 mg once daily. The
  dosing schedule was initially intermittent (2 weeks on, 1 week off) and later amended to a
  continuous schedule.[14][15] Treatment continued until disease progression, unacceptable
  toxicity, or until patients could receive allo-HSCT.[11]
- Primary Endpoint: The primary endpoint was the complete response (CR) rate, established based on response criteria relevant to the morphologic disease type.[11][14]
- Secondary Endpoints: Secondary endpoints included complete cytogenetic response (CCyR) rate, duration of CR, and safety.[14]

### Conclusion

Pemigatinib has demonstrated significant clinical activity in patients with advanced malignancies harboring specific FGFR alterations. The efficacy varies across different cancer types, with particularly high response rates observed in myeloid/lymphoid neoplasms with FGFR1 rearrangements and durable responses in cholangiocarcinoma with FGFR2 fusions or rearrangements. In urothelial carcinoma with FGFR3 alterations, the response rates were more modest. These findings underscore the importance of molecular profiling to identify patients most likely to benefit from this targeted therapy. The data presented in this guide provide a foundation for further research and clinical development aimed at optimizing the use of pemigatinib and other FGFR inhibitors in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is Pemigatinib used for? [synapse.patsnap.com]
- 2. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 3. Pemigatinib | C24H27F2N5O4 | CID 86705695 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 5. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemigatinib trial seeks to build on targeted advances in cholangiocarcinoma Mayo Clinic [mayoclinic.org]
- 7. onclive.com [onclive.com]
- 8. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker | Value-Based Cancer Care [valuebasedcancer.com]
- 9. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pemigatinib for metastatic or surgically unresectable urothelial carcinoma with FGF/FGFR genomic alterations: final results from FIGHT-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA approves pemigatinib for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement ecancer [ecancer.org]
- 12. gioncologynow.com [gioncologynow.com]
- 13. bcan.org [bcan.org]
- 14. library.ehaweb.org [library.ehaweb.org]
- 15. Study Shows Pemigatinib Activity in Treatment of Myeloid or Lymphoid Neoplasms With FGFR1 Rearrangement The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Pemigatinib (INCB054828): A Comparative Efficacy Guide for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608088#comparing-incb054329-efficacy-in-different-cancer-types]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com